molecular formula C14H19ClFN3 B12221962 1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine

1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12221962
M. Wt: 283.77 g/mol
InChI Key: DEFGVUWLVLNDLV-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that features a fluorophenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the reaction of 4-fluoroaniline with an appropriate pyrazole derivative under controlled conditions. The reaction may proceed through a series of steps, including:

    Formation of the pyrazole intermediate: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Coupling reaction: The pyrazole intermediate is then coupled with 4-fluoroaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like DMSO.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrazolyl group can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and pyrazolyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C14H19ClFN3

Molecular Weight

283.77 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C14H18FN3.ClH/c1-11(2)18-8-7-14(17-18)10-16-9-12-3-5-13(15)6-4-12;/h3-8,11,16H,9-10H2,1-2H3;1H

InChI Key

DEFGVUWLVLNDLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

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